molecular formula C15H9F3N4O2 B1394564 5-(pyridin-3-yl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1338653-66-9

5-(pyridin-3-yl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1394564
CAS RN: 1338653-66-9
M. Wt: 334.25 g/mol
InChI Key: LPBXAJXQNOWTCU-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as trifluoromethylpyridines . It is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .


Synthesis Analysis

The synthesis of similar compounds involves various methods. For instance, trifluoromethylpyridines are generally synthesized via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

Triazoles are heterocyclic compounds with a five-membered ring containing two carbon and three nitrogen atoms . The molecular structure of similar compounds has been confirmed by techniques such as IR, 1H NMR, 13C NMR, MS, and X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions of similar compounds involve various transformations. For instance, azides can be cyclized by heating in diphenyl ether to form dihydrofuro .


Physical And Chemical Properties Analysis

Trifluoromethylpyridine (TFMP) derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Pyridinium Ionic Liquids

Pyridinium salts, which share structural similarities with the compound , are extensively used to create pyridinium ionic liquids . These ionic liquids have unique properties such as low volatility, high thermal stability, and good conductivity, making them suitable for a variety of applications including green chemistry, electrochemistry, and as solvents for chemical reactions.

Antimicrobial Agents

Compounds with a pyridinyl group have been shown to possess antimicrobial properties . The triazole ring, often found in pharmaceuticals, can interact with enzymes or receptors in microbial cells, leading to potential use in combating bacterial and fungal infections.

Anticancer Activity

The structural components of the compound, particularly the triazole ring, are found in various molecules that exhibit anticancer activity . These compounds can interfere with the replication and repair mechanisms of cancer cells, making them targets for new anticancer drugs.

Antimalarial Agents

Pyridinium compounds have also been explored for their antimalarial properties . The ability of these molecules to inhibit the growth of Plasmodium species, which cause malaria, highlights their potential as antimalarial agents.

Anti-cholinesterase Inhibitors

The compound’s structure suggests potential use as an anti-cholinesterase inhibitor . These inhibitors are crucial in treating diseases like Alzheimer’s, where they help increase the levels of acetylcholine in the brain and thus improve cognitive function.

Materials Science Applications

The pyridinyl and triazole groups are integral in the synthesis of materials with specific electronic and photonic properties . They can be used in the development of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells.

Gene Delivery Systems

Due to the cationic nature of pyridinium salts, they can be used to form complexes with DNA, facilitating gene delivery . This application is significant in gene therapy, where delivering genetic material into cells can treat various genetic disorders.

Neuroprotective Agents

Research has indicated that triazole derivatives can act as neuroprotective agents . They have the potential to protect neuronal cells against damage, which is beneficial in the treatment of neurodegenerative diseases.

Mechanism of Action

The mechanism of action of similar compounds is thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Safety and Hazards

Similar compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The demand for trifluoromethylpyridine (TFMP) derivatives has been increasing steadily in the last 30 years. They have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

5-pyridin-3-yl-1-[2-(trifluoromethyl)phenyl]triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3N4O2/c16-15(17,18)10-5-1-2-6-11(10)22-13(9-4-3-7-19-8-9)12(14(23)24)20-21-22/h1-8H,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPBXAJXQNOWTCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)N2C(=C(N=N2)C(=O)O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(pyridin-3-yl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(pyridin-3-yl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
5-(pyridin-3-yl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
5-(pyridin-3-yl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
5-(pyridin-3-yl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
5-(pyridin-3-yl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
5-(pyridin-3-yl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid

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